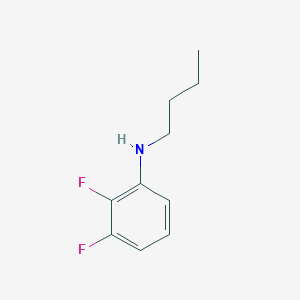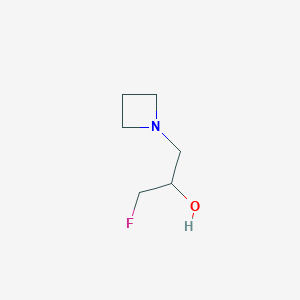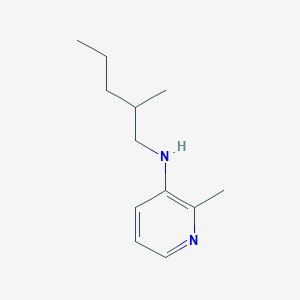
N-butyl-2,3-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-2,3-difluoroaniline is an organic compound with the molecular formula C10H13F2N It is a derivative of aniline, where the hydrogen atoms at the 2nd and 3rd positions of the benzene ring are replaced by fluorine atoms, and the amino group is substituted with a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2,3-difluoroaniline typically involves the following steps:
Reduction Reaction: The 3-chloro-2-fluoronitrobenzene is then subjected to a reduction reaction using a catalyst such as Raney nickel in methanol under hydrogen pressure to yield 3-chloro-2-fluoroaniline.
Amination Reaction: Finally, the 3-chloro-2-fluoroaniline undergoes an amination reaction with butylamine to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous-flow reactors and efficient catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-butyl-2,3-difluoroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted anilines .
Scientific Research Applications
N-butyl-2,3-difluoroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-butyl-2,3-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and specificity towards these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2,3-Difluoroaniline: Lacks the butyl group, making it less hydrophobic and potentially less bioactive.
2,3,4-Trifluoroaniline: Contains an additional fluorine atom, which can alter its chemical reactivity and biological interactions.
3,5-Difluoroaniline: The fluorine atoms are positioned differently, affecting its chemical properties and applications.
Uniqueness: N-butyl-2,3-difluoroaniline is unique due to the presence of both the butyl group and the fluorine atoms, which confer distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry.
Properties
Molecular Formula |
C10H13F2N |
|---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
N-butyl-2,3-difluoroaniline |
InChI |
InChI=1S/C10H13F2N/c1-2-3-7-13-9-6-4-5-8(11)10(9)12/h4-6,13H,2-3,7H2,1H3 |
InChI Key |
RHTSVAUAUOPLQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13248815.png)

![(3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13248822.png)


![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine](/img/structure/B13248829.png)

amine](/img/structure/B13248833.png)

![3-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13248863.png)
![1-Methyl-2-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole](/img/structure/B13248871.png)

![3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13248883.png)
